3-(Chloromethyl)-2-phenoxypyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

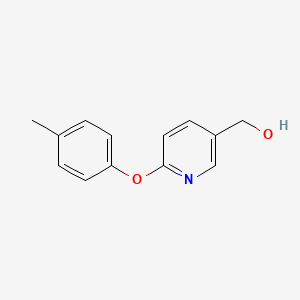

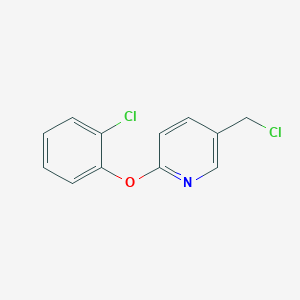

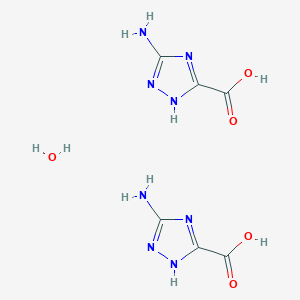

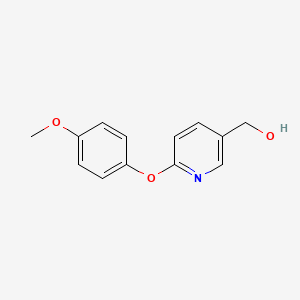

3-Chloromethyl-2-phenoxy-pyridine is an organohalide that consists of a pyridine core bearing a chloromethyl group . It contains a total of 26 bonds; 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 ether (aromatic), and 1 Pyridine .

Synthesis Analysis

The synthesis of 3-Chloromethyl-2-phenoxy-pyridine involves several steps. For example, 3-methylpyridine is taken as a raw material, water is taken as a solvent, and the 3-methylpyridine is oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid and methanol react to produce methyl pyridine-3-carboxylate under the acid condition, and the molar ratio of the 3-picolinic acid to the methanol is 1:1.3 . The methyl pyridine-3-carboxylate is reduced to 3-pyridinemethanol . The 3-pyridinemethanol reacts with thionyl chloride to produce a target product, namely, 3-(chloromethyl)pyridine hydrochloride, and the molar ratio of the 3-pyridinemethanol to the thionyl chloride is 1: (1.1-1.3) .Molecular Structure Analysis

The molecular structure of 3-Chloromethyl-2-phenoxy-pyridine is characterized by a pyridine core bearing a chloromethyl group . It contains a total of 26 bonds; 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 ether (aromatic), and 1 Pyridine .Chemical Reactions Analysis

The chemical reactions involving 3-Chloromethyl-2-phenoxy-pyridine are complex and can involve several steps. For example, 3-methylpyridine can be oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid and methanol react to produce methyl pyridine-3-carboxylate under the acid condition . The methyl pyridine-3-carboxylate is then reduced to 3-pyridinemethanol . The 3-pyridinemethanol reacts with thionyl chloride to produce 3-(chloromethyl)pyridine hydrochloride .Safety and Hazards

The safety data sheet for pyridine, a related compound, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Precautions include avoiding heat, sparks, open flames, and hot surfaces, keeping the container tightly closed, and avoiding breathing mist or vapors .

作用機序

Target of Action

It’s known that this compound is often used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalysed carbon–carbon bond forming reaction . In this context, the targets would be the organoboron reagents involved in the reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, 3-Chloromethyl-2-phenoxy-pyridine likely acts as an electrophile . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with the electrophilic organic groups . In transmetalation, nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

Given its role in the suzuki–miyaura cross-coupling reaction, it can be inferred that it plays a part in the synthesis of complex organic compounds .

Result of Action

The molecular and cellular effects of 3-Chloromethyl-2-phenoxy-pyridine’s action largely depend on the context of its use. In the context of Suzuki–Miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

特性

IUPAC Name |

3-(chloromethyl)-2-phenoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVICWRHVBARPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=N2)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331368.png)

![[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331374.png)